molecular formula C6H11NO B11746158 (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B11746158
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-SRQIZXRXSA-N
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Description

(1S,4R,6S)-2-Azabicyclo[221]heptan-6-ol is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom and a hydroxyl group, making it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above can be adapted for larger-scale synthesis, given the efficiency and broad substrate scope of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol has significant potential in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R,6S)-2-Azabicyclo[221]heptan-6-ol is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

AUBJWMXFVGCAGR-SRQIZXRXSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1NC2)O

Canonical SMILES

C1C2CC(C1NC2)O

Origin of Product

United States

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